

Application Notes and Protocols for Ls-104 (PR-104) in Animal Models

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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

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Introduction

PR-104, incorrectly referred to as **Ls-104** in the query, is a hypoxia-activated prodrug that has shown significant promise in preclinical animal models for cancer therapy. It is a water-soluble phosphate ester "pre-prodrug" that is rapidly converted in vivo to PR-104A. This active form is then selectively metabolized in hypoxic tumor environments to DNA cross-linking agents, leading to tumor cell death.[1][2] Additionally, PR-104A can be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some tumor types.[1][2] These dual mechanisms of action make PR-104 a compelling candidate for targeting solid tumors and hematological malignancies.

These application notes provide detailed protocols for utilizing PR-104 in animal models, focusing on xenograft studies in mice. The included methodologies for tumor establishment, drug administration, and efficacy evaluation are based on established preclinical studies.

Mechanism of Action

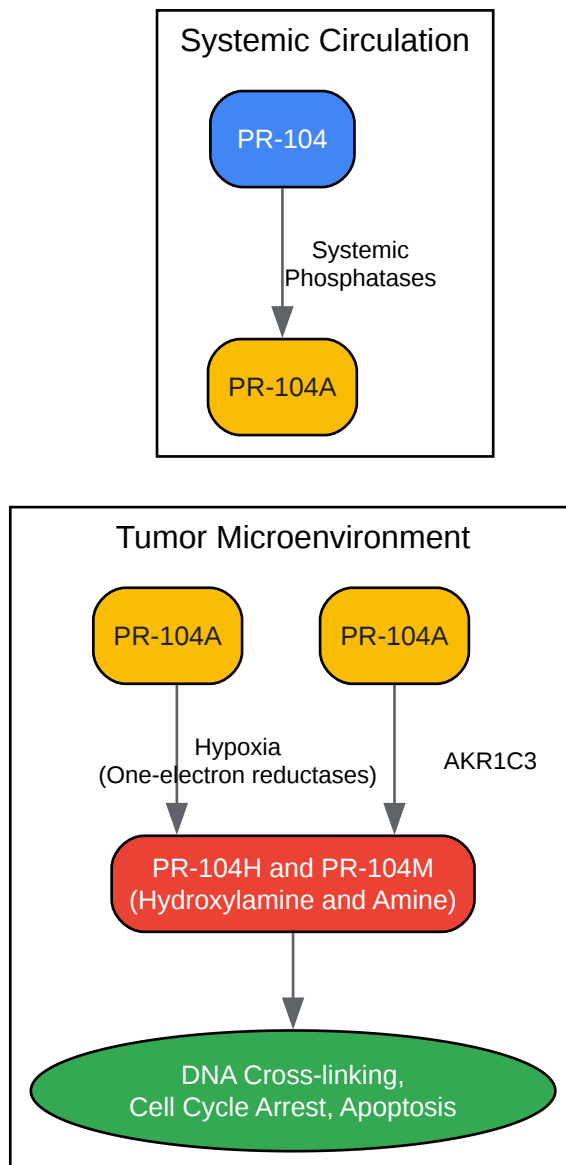
PR-104 exerts its cytotoxic effects through a two-step activation process, making it highly selective for the tumor microenvironment.

- **Systemic Conversion:** Following administration, the inactive pre-prodrug PR-104 is rapidly hydrolyzed by systemic phosphatases into its active form, PR-104A.[3]

- Tumor-Specific Activation:
 - Hypoxia-Dependent Pathway: In the low-oxygen (hypoxic) conditions characteristic of solid tumors, PR-104A is reduced by one-electron reductases to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M).^[4]^[5] These metabolites are potent DNA cross-linking agents that induce cell cycle arrest and apoptosis.^[3]
 - AKR1C3-Dependent Pathway: In tumors with high expression of the enzyme aldo-keto reductase 1C3 (AKR1C3), PR-104A can be activated to its cytotoxic metabolites independently of the oxygen concentration.^[1]^[2]

This targeted activation minimizes systemic toxicity to healthy, well-oxygenated tissues.

PR-104 Mechanism of Action

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PR-104 Mechanism of Action

Data Presentation

The following tables summarize quantitative data from preclinical studies of PR-104 in various mouse xenograft models.

Table 1: In Vivo Efficacy of PR-104 Monotherapy in Solid Tumor Xenograft Models

Tumor Type	Animal Model	PR-104 Dose and Schedule	Outcome	Reference
Various Solid Tumors	Mouse Xenografts	550 mg/kg, weekly x 6	Objective responses in 21 out of 34 models	[1]
Hepatocellular Carcinoma	Mouse Xenografts	250 mg/kg, daily x 6	Significant tumor growth reduction	[4]
Acute Lymphoblastic Leukemia	Mouse Xenografts	550 mg/kg, weekly x 6	Maintained complete responses in 7 out of 7 models	[1]

Table 2: Dose-Dependent Antitumor Activity of PR-104 in Solid Tumor Xenografts

PR-104 Dose (mg/kg)	Schedule	Outcome	Reference
550	weekly x 6	Objective responses	[1]
270	weekly x 6	No tumor regressions	[1]
110	weekly x 6	No tumor regressions	[1]

Table 3: Maximum Tolerated Doses (MTD) of PR-104 in Combination Therapies (Human Clinical Trials)

Combination Agent	PR-104 MTD (mg/m ²)	Schedule	Reference
Gemcitabine	≤200	Days 1 and 8 of a 21-day cycle	[6]
Docetaxel (60 mg/m ²)	≤200	Day 1 of a 21-day cycle	[6]
Docetaxel (60 mg/m ²) + GCSF	770	Day 1 of a 21-day cycle	[6]
Docetaxel (75 mg/m ²) + GCSF	≥770	Day 1 of a 21-day cycle	[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of PR-104 in mouse xenograft models.

Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts in Mice

This protocol describes the establishment of subcutaneous tumors from human cancer cell lines in immunodeficient mice.

Materials:

- Human cancer cell line of interest
- Culture medium and supplements
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Matrigel (optional)
- 6-10 week old immunodeficient mice (e.g., NOD/SCID or NSG)

- Sterile syringes and needles (27-30 gauge)
- Calipers
- Animal housing and monitoring equipment

Procedure:

- Cell Culture: Culture the selected human cancer cell line under standard conditions until they reach 70-80% confluency.
- Cell Harvesting:
 - Wash the cells with PBS.
 - Add Trypsin-EDTA and incubate until cells detach.
 - Neutralize the trypsin with culture medium.
 - Centrifuge the cell suspension and resuspend the pellet in sterile PBS or culture medium.
 - Perform a cell count and assess viability (e.g., using trypan blue exclusion).
- Cell Implantation:
 - Adjust the cell concentration to the desired number of cells per injection volume (typically $1-10 \times 10^6$ cells in 100-200 μL).
 - For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.
 - Anesthetize the mouse.
 - Inject the cell suspension subcutaneously into the flank of the mouse.
- Tumor Growth Monitoring:
 - Monitor the animals regularly for tumor formation.

- Once tumors are palpable, measure their dimensions using calipers at least twice a week.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Animals are typically randomized into treatment groups when tumors reach a mean diameter of around 6 mm.[\[4\]](#)

Protocol 2: Administration of PR-104 in Tumor-Bearing Mice

This protocol outlines the procedure for administering PR-104 to mice with established xenograft tumors.

Materials:

- PR-104
- Sterile vehicle for reconstitution (e.g., sterile water for injection or saline)
- Syringes and needles for administration (e.g., 27-gauge for intraperitoneal injection)
- Tumor-bearing mice

Procedure:

- PR-104 Preparation: Reconstitute PR-104 in the appropriate sterile vehicle to the desired concentration immediately before use. The solution should be protected from light.
- Dosing:
 - Calculate the required dose for each animal based on its body weight. Doses in preclinical studies have ranged from 110 mg/kg to 550 mg/kg.[\[1\]](#)
 - The administration schedule can vary, with a common regimen being weekly injections for a set number of weeks (e.g., weekly x 6).[\[1\]](#)
- Administration:

- The most common route of administration in preclinical studies is intraperitoneal (i.p.) injection.
- Administer the calculated volume of PR-104 solution to each mouse.
- Monitoring: Monitor the animals for any signs of toxicity, including weight loss and changes in behavior.

Protocol 3: Tumor Growth Delay Assay

This assay is used to evaluate the efficacy of PR-104 by measuring the delay in tumor growth in treated animals compared to a control group.

Procedure:

- Group Assignment: Once tumors have reached the predetermined size, randomly assign the animals to a control group (vehicle only) and one or more treatment groups (different doses or schedules of PR-104).
- Treatment: Administer PR-104 or vehicle according to the planned schedule.
- Tumor Measurement: Continue to measure tumor volumes regularly (e.g., twice weekly) throughout the study.
- Data Analysis:
 - Plot the mean tumor volume for each group over time.
 - Determine the time it takes for tumors in each group to reach a specific endpoint volume (e.g., four times the initial volume, RTV4).^[4]
 - The tumor growth delay is calculated as the difference in the median time to reach the endpoint volume between the treated and control groups.
 - Statistical analysis (e.g., log-rank test) can be used to determine the significance of the observed differences.^[4]

Protocol 4: Ex Vivo Clonogenic Assay from Excised Tumors

This assay assesses the viability of tumor cells after in vivo treatment with PR-104.

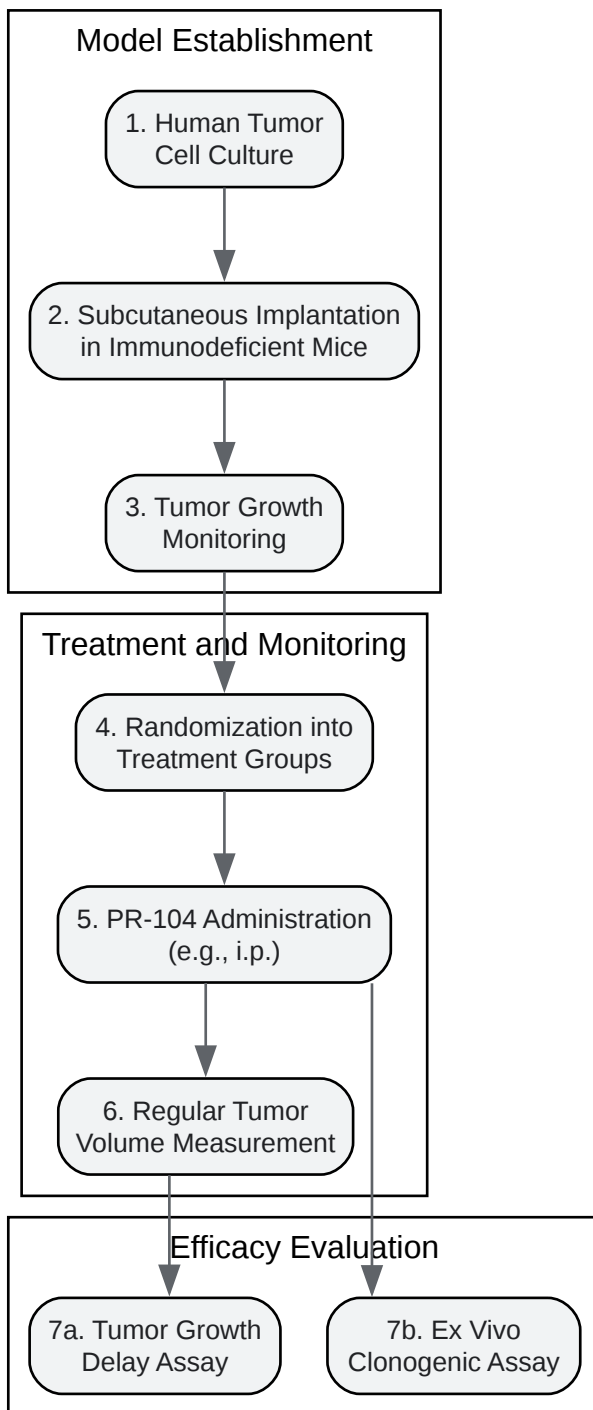
Procedure:

- Tumor Excision: At a predetermined time point after the final treatment (e.g., 18 hours), euthanize the animals and aseptically excise the tumors.
- Single-Cell Suspension Preparation:
 - Mince the tumor tissue into small pieces.
 - Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase, dispase, and DNase) to obtain a single-cell suspension.
 - Filter the cell suspension through a cell strainer to remove debris.
 - Wash the cells with PBS and perform a cell count.
- Cell Plating:
 - Plate a known number of viable cells in appropriate culture dishes.
- Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.
- Staining and Counting:
 - Fix the colonies with a solution such as glutaraldehyde.
 - Stain the colonies with crystal violet.
 - Count the number of colonies (typically defined as a cluster of at least 50 cells).
- Data Analysis:

- Calculate the surviving fraction of cells for each treatment group relative to the control group.
- This provides a measure of the cytotoxic effect of the in vivo PR-104 treatment.

Experimental Workflow Visualization

General Workflow for PR-104 Efficacy Studies in Animal Models

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Workflow for PR-104 Animal Studies

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